Cbz-DL-Ala-DL-Arg-DL-Arg-MNA

Cathepsin B Cysteine protease Endopeptidase selectivity

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA (CAS 102047-33-6, MW 690.8 g/mol) is a synthetic, fluorogenic tripeptide substrate consisting of an N-terminal carbobenzoxy (Cbz) protecting group, a DL-Ala-DL-Arg-DL-Arg peptide core, and a 4-methoxy-2-naphthylamide (MNA) fluorophore. It belongs to the class of MNA-based substrates used for detecting and quantifying endopeptidase activity in biochemical assays.

Molecular Formula C34H46N10O6
Molecular Weight 690.8 g/mol
Cat. No. B14773359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Ala-DL-Arg-DL-Arg-MNA
Molecular FormulaC34H46N10O6
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)
InChIKeyFDRPHVPMXLXYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA: A Specialized Tripeptidyl Fluorogenic Substrate for Protease Research & Procurement


Cbz-DL-Ala-DL-Arg-DL-Arg-MNA (CAS 102047-33-6, MW 690.8 g/mol) is a synthetic, fluorogenic tripeptide substrate consisting of an N-terminal carbobenzoxy (Cbz) protecting group, a DL-Ala-DL-Arg-DL-Arg peptide core, and a 4-methoxy-2-naphthylamide (MNA) fluorophore [1]. It belongs to the class of MNA-based substrates used for detecting and quantifying endopeptidase activity in biochemical assays [2]. The compound is recognized by cathepsin B-like cysteine proteases and trypsin-like serine proteases, releasing fluorescent MNA upon cleavage at the C-terminal Arg-MNA bond [2]. Its primary research application is the histochemical localization and biochemical measurement of cathepsin B activity in mammalian tissues [3][4], with demonstrated utility in discriminating cathepsin B1 from other BANA-hydrolyzing enzymes in complex biological samples [3].

Why Cbz-DL-Ala-DL-Arg-DL-Arg-MNA Cannot Be Substituted with Generic Cathepsin or Proteasome Substrates


Generic substitution of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA with common fluorogenic substrates such as Z-Arg-Arg-AMC, Z-Phe-Arg-AMC, or Suc-Leu-Leu-Val-Tyr-MCA introduces significant risk of misidentification of target enzyme activity and cross-reactivity in complex biological matrices. The Ala-Arg-Arg sequence confers distinct enzymatic recognition properties: Z-Ala-Arg-Arg-MNA is cleaved by cathepsin L-like cysteine proteinases as well as cathepsin B, whereas the shorter dipeptide substrate Z-Arg-Arg-MNA shows no cleavage by the same cathepsin L-like activity [1]. In direct comparative enzymology, purified cathepsin B1 readily hydrolyzes Cbz-Ala-Arg-Arg-MNA while BANA hydrolase exhibits only very slight activity toward this substrate, demonstrating that the tripeptide core—specifically the N-terminal alanine residue—provides discrimination between closely related cysteine proteases that shorter substrates cannot achieve [2]. The DL-racemic mixture at the alanine position further provides a broader reactivity profile compared to the L-isomer-only form, allowing detection of both L- and D-amino acid-preferring enzyme activities in a single assay, an attribute lost with stereochemically pure alternatives [3].

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA Comparative Evidence Guide: Quantified Differentiation Against Closest Analogs


Differential Hydrolysis by Cathepsin B1 versus BANA Hydrolase Establishes Endopeptidase Selectivity

In a direct head-to-head comparison from rabbit lung, purified cathepsin B1 readily hydrolyzes Cbz-Ala-Arg-Arg-4MeO-β-NA, demonstrating robust endopeptidase activity, while BANA hydrolase—a distinct cysteine protease co-purified from the same tissue—exhibits only very slight activity toward this substrate. Cathepsin B1 shows no activity against Leu-β-NA, confirming its strict endopeptidase character. In contrast, BANA hydrolase rapidly hydrolyzes Leu-β-NA, demonstrating strong exopeptidase activity [1]. This differential hydrolysis pattern establishes Cbz-Ala-Arg-Arg-MNA as a discriminatory substrate for identifying authentic cathepsin B1 endopeptidase activity in enzyme mixtures containing both endopeptidase and exopeptidase activities.

Cathepsin B Cysteine protease Endopeptidase selectivity

Tripeptide Ala-Arg-Arg Sequence Permits Cleavage by Cathepsin L-like Proteases Not Detected by Dipeptide Z-Arg-Arg-MNA

A study of cyst-nematode proteinases demonstrated that a cathepsin L-like cysteine proteinase activity hydrolyzes Z-Ala-Arg-Arg-MNA and Z-Phe-Arg-MNA but does NOT hydrolyze Z-Arg-Arg-MNA or L-Arg-NA [1]. The lack of cleavage of Z-Arg-Arg-MNA indicates that the N-terminal alanine residue is required for substrate recognition by this cathepsin L-like enzyme. The cleavage of Z-Ala-Arg-Arg-MNA was inhibited by Oc-IδD86, an engineered cysteine proteinase inhibitor, confirming that the measured activity is cysteine protease-dependent [1].

Cathepsin L Substrate specificity Cyst-nematode

Demonstrated Utility in Mammalian Cell Imaging Using CBZ-Ala-Arg-Arg-MNA for Direct Visual Detection of Arylamidase Activity

Cbz-Ala-Arg-Arg-MNA was employed in a direct fluorescence assay for the visual detection of arylamidase activity in unfixed BALB/c 3T3 and C3H 10T 1/2 cultured mammalian cells [1]. At low magnification, enzyme activity was detectable in single clones; at higher magnification, the fluorescent product localized within the cytoplasm of single cells [1]. Another MNA substrate, lysyl-alanyl-4-methoxy-2-naphthylamine, was used in parallel for detecting a distinct arylamidase activity, demonstrating the specificity of each substrate for different enzyme populations [1]. This application validates the compound for spatial resolution of protease activity in intact cell monolayers.

Histochemistry Arylamidase Mammalian cell imaging

Dual-Substrate Comparison Confirms Cathepsin B Localization in Muscle Tissues Using Both CBZ-Arg-Arg-MNA and CBZ-Ala-Arg-Arg-MNA

Histochemical demonstration of cathepsin B activity in rat skeletal, cardiac, and vascular smooth muscle was performed using both CBZ-Arg-Arg-MNA and CBZ-Ala-Arg-Arg-MNA as substrates [1]. Activity was localized in discrete granules in all muscle types, confirming lysosomal localization. Cathepsin B was most active in cardiac muscle and least active in extensor digitorum longus, with soleus intermediate [1]. Both substrates produced consistent localization patterns. All cathepsin B activity was abolished by leupeptin, confirming cysteine protease identity [1].

Muscle biology Cathepsin B Lysosomal localization

MNA Fluorophore Enables Simultaneous Coupling Histochemistry with Fast Blue B for Multi-Enzyme Detection

MNA-based substrates are compatible with post-azo-coupling techniques using Fast Blue B for permanent histochemical staining, enabling simultaneous visualization of multiple protease activities on a single tissue section [1][2]. This is a distinct advantage over AMC-based substrates, which require fluorescence microscopy and are not amenable to permanent chromogenic staining. The MNA leaving group allows the liberated 4-methoxy-2-naphthylamine to be captured by diazonium salts to form an insoluble azo dye, permitting archivable slides and co-localization with other chromogenic stains [2].

Histochemistry Azo-coupling Multi-enzyme detection

Identified as a Key Substrate for a Novel Phosphoramidon-Insensitive Neutral Endopeptidase Distinct from Pancreatic Proteases

Z-Ala-Arg-Arg-MNA was used as the primary substrate to identify and characterize a novel phosphoramidon-insensitive neutral endopeptidase in rat and human intestinal brush-border membranes [1]. Activities were maximal at neutral to alkaline pH, inhibited by metal chelating and thiol reagents, and insensitive to phosphoramidon—a profile that distinguishes this enzyme from pancreatic proteases and from neprilysin (which is phosphoramidon-sensitive) [1]. The biochemical properties of the enzyme hydrolyzing Z-Ala-Arg-Arg-MNA were shown to be different from the enzyme hydrolyzing azocasein or α-casein, demonstrating substrate-specific enzyme discrimination [1].

Neutral endopeptidase Brush-border membrane Intestinal physiology

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA: Validated Application Scenarios for Scientific Procurement


Discriminating Cathepsin B1 Endopeptidase Activity from Co-occurring Exopeptidase Activities in Tissue Homogenates

Researchers working with lung, liver, or muscle tissue homogenates face the challenge that multiple cysteine proteases with overlapping substrate preferences are present. Cbz-DL-Ala-DL-Arg-DL-Arg-MNA is selectively hydrolyzed by authentic cathepsin B1 endopeptidase but not by BANA hydrolase, which exhibits primarily exopeptidase activity. This property, established through direct comparison of purified enzymes from rabbit lung [1], makes the substrate the preferred choice for studies requiring unambiguous attribution of measured activity to cathepsin B1 rather than to co-purifying exopeptidases.

Detecting Cathepsin L-like Cysteine Protease Activity in Parasitic Nematodes and Other Organisms

For researchers studying cysteine proteases in parasites, plants, or invertebrates, Z-Ala-Arg-Arg-MNA is essential because cathepsin L-like enzymes in these organisms require the N-terminal alanine for substrate recognition and will not cleave Z-Arg-Arg-MNA. This was demonstrated in Heterodera glycines, where the cathepsin L-like intestinal proteinase cleaves Z-Ala-Arg-Arg-MNA and Z-Phe-Arg-MNA, but not Z-Arg-Arg-MNA or L-Arg-NA [2]. Using the shorter dipeptide substrate would yield false-negative results and fail to detect this biologically relevant enzyme activity.

Identifying and Characterizing Novel Phosphoramidon-Insensitive Neutral Endopeptidases in Epithelial Tissues

Intestinal and renal brush-border membrane research relies on specific substrates to distinguish between the multiple endopeptidases present in these membranes. Z-Ala-Arg-Arg-MNA identifies a phosphoramidon-insensitive neutral endopeptidase that is distinct from pancreatic proteases and neprilysin [3]. This application is critical for laboratories studying protein digestion, nutrient absorption, or epithelial protease biology where standard substrates (e.g., azocasein) reveal different enzyme populations than Z-Ala-Arg-Arg-MNA [3].

Permanent Multi-Enzyme Histochemical Mapping on Archivable Tissue Sections

Histochemistry laboratories that require permanent, archivable staining results and bright-field microscopy compatibility should select MNA-based substrates over AMC-based alternatives. The MNA fluorophore released upon cleavage can be captured by Fast Blue B diazonium salt to form an insoluble azo dye, enabling co-localization of cathepsin B activity with other histochemical stains on the same tissue section [4]. This technique has been validated in bone, gingiva, and muscle tissues for simultaneous visualization of cathepsin B alongside dipeptidyl peptidases I and II.

Quote Request

Request a Quote for Cbz-DL-Ala-DL-Arg-DL-Arg-MNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.